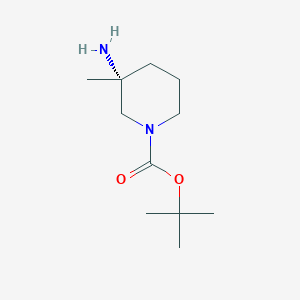

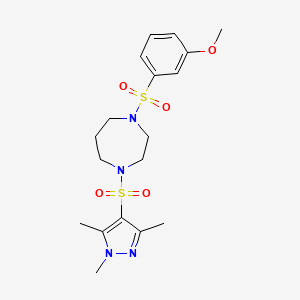

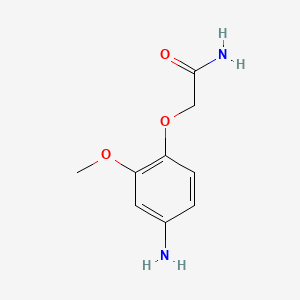

![molecular formula C10H9BrFNO3 B2400326 [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate CAS No. 474806-63-8](/img/structure/B2400326.png)

[2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate

Overview

Description

2-(4-Bromo-2-fluoroanilino)-2-oxoethyl acetate, also known as 2-BFA, is an organic compound containing a fluorine and bromine atom attached to an aniline group. It is a useful reagent for the synthesis of a variety of compounds, and has been used in a number of scientific research applications. In

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis of Fluorinated Compounds : A study by Yavari et al., 2005 explored the synthesis of fluorinated compounds using alkyl 2-(2-fluoro-anilino)-2-oxo-acetates. This research contributes to understanding the chemical behavior and potential applications of compounds like [2-(4-Bromo-2-fluoroanilino)-2-oxoethyl] acetate in synthetic chemistry.

Formation of Citrate in Vivo : The research by Buffa & Peters, 1949 investigated the formation of citrate in vivo by injection of fluoroacetate, which is structurally related to this compound. This study enhances our understanding of the biochemical effects of fluorinated compounds in biological systems.

Investigation of Aromatic Ketones : A study conducted by Chen et al., 2016 on the α-oxidation of aromatic ketones, using compounds similar to this compound, sheds light on the chemical reactions and potential applications of such compounds in organic synthesis.

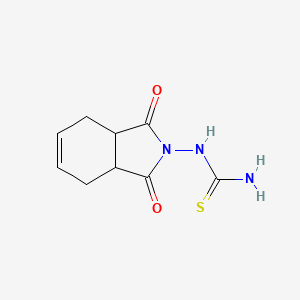

Synthesis of Thiazole Derivatives : Research by Shirai et al., 2013 on the synthesis of thiazole derivatives using related compounds demonstrates the potential for creating bioactive molecules. This study can be instrumental in understanding how similar compounds like this compound might be used in medicinal chemistry.

Crystal Structure Analysis : The study by Xiao Lu et al., 2011 provided insights into the crystal structure of a compound similar to this compound. Understanding crystal structures is crucial for the development of new materials and drugs.

Preparation of Fluorinated Lignans : Research by J. Kvíčala et al., 2000 on the synthesis of fluorinated lignans using compounds similar to this compound highlights its potential use in creating complex organic molecules.

properties

IUPAC Name |

[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO3/c1-6(14)16-5-10(15)13-9-3-2-7(11)4-8(9)12/h2-4H,5H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVMSIAMALLUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

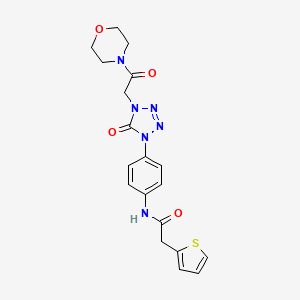

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2400246.png)

![5-Benzyl-2-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2400247.png)

![Methyl 4-[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2400257.png)

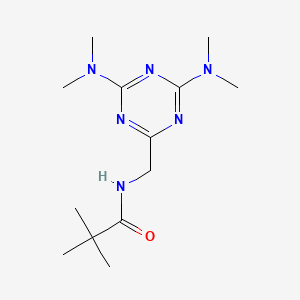

![3-allyl-8-(3,5-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400260.png)

![N-(2-ethylphenyl)-2-[4-[(4-methylbenzyl)amino]-2-oxoquinazolin-1(2H)-yl]acetamide](/img/structure/B2400261.png)